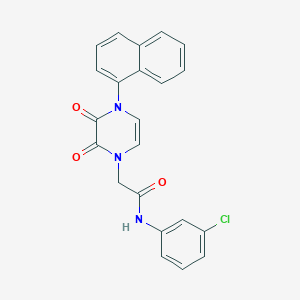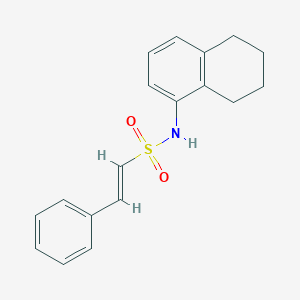![molecular formula C18H27ClN2O3 B2403787 Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate CAS No. 2411240-17-8](/img/structure/B2403787.png)
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate, also known as TBOA, is a chemical compound that belongs to the class of carbamates. It is a potent inhibitor of glutamate transporters, which are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential applications in the field of neuroscience and drug discovery.
作用機序
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate inhibits glutamate transporters by binding to their substrate-binding site, thereby preventing the uptake of glutamate into the glial cells. This leads to an increase in the concentration of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce seizures in animal models, and its chronic administration has been shown to cause neuronal damage and cognitive deficits. This compound has also been shown to alter the expression of various genes involved in neuronal signaling and synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate in lab experiments is its ability to selectively inhibit glutamate transporters, without affecting other neurotransmitter systems. This allows for the study of the specific role of glutamate transporters in various neurological disorders. However, this compound has some limitations, including its potential toxicity and the difficulty in administering it to animal models.
将来の方向性
There are several future directions for research on Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate. One area of research is the development of more potent and selective inhibitors of glutamate transporters, which could have potential therapeutic applications in neurological disorders. Another area of research is the study of the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, the use of this compound in combination with other drugs could lead to the development of novel treatments for neurological disorders.
合成法
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate can be synthesized using a multi-step process that involves the reaction of tert-butyl carbamate with 2-chloroethylamine, followed by the reaction of the resulting intermediate with 2-phenylethylchloride. The final product is obtained by reacting the intermediate with sodium hydroxide and carbon dioxide.
科学的研究の応用
Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its clearance from the synaptic cleft is essential for proper neuronal function. This compound has been shown to increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. This property of this compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.
特性
IUPAC Name |
tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-14(19)16(22)21(12-10-15-8-6-5-7-9-15)13-11-20-17(23)24-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYYVXBOCJMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC1=CC=CC=C1)CCNC(=O)OC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

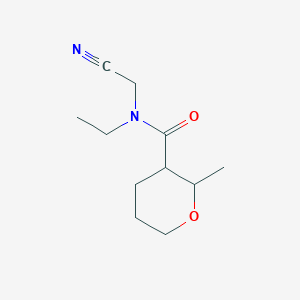
![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)
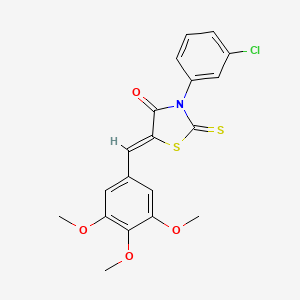
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
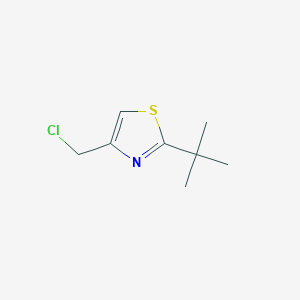
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
